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Method

Application Notes and Protocols for the Characterization of Novel VMAT2 Inhibitors: A Case Study with a Pyrrolidine Derivative

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles, a process essential for proper neuronal communication.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic drug development.[2][3] This document provides a comprehensive guide to the preclinical characterization of novel VMAT2 inhibitors, using a hypothetical pyrrolidine-based compound, herein referred to as Compound X (N,1-Diethylpyrrolidin-3-amine dihydrochloride) , as a case study. We present detailed, field-proven protocols for in vitro binding and uptake assays, as well as cell-based functional assays, designed to rigorously assess a compound's potency, mechanism of action, and cellular efficacy as a VMAT2 inhibitor.

Introduction: VMAT2 as a Therapeutic Target

VMAT2, encoded by the SLC18A2 gene, is an integral membrane protein that transports monoamines—such as dopamine, serotonin, and norepinephrine—from the neuronal cytosol into synaptic vesicles.[4] This action is driven by a proton gradient maintained by a vesicular H+-ATPase.[5][6] By sequestering cytotoxic monoamines into vesicles, VMAT2 not only prepares them for synaptic release but also provides a neuroprotective function.[6]

Inhibition of VMAT2 leads to the depletion of vesicular monoamines, which consequently reduces their release into the synapse.[7] This mechanism is the basis for the therapeutic effect of approved drugs like tetrabenazine and valbenazine, which are used to treat hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[3][5] The pyrrolidine scaffold is a common motif in medicinal chemistry and has been explored for a variety of biological targets, representing a promising starting point for the discovery of novel VMAT2 inhibitors.[8]

This guide will walk through a logical, multi-tiered approach to characterize a novel chemical entity, Compound X, for its VMAT2 inhibitory properties.

Profile of the Investigational Compound: Compound X

For the purpose of this guide, we will use the hypothetical compound N,1-Diethylpyrrolidin-3-amine dihydrochloride (Compound X) . The dihydrochloride salt form is often used to improve the solubility and stability of amine-containing compounds for biological testing.

PropertyValueSource
Compound Name N,1-Diethylpyrrolidin-3-amine dihydrochloride (Compound X)Hypothetical
Molecular Formula C₈H₂₀Cl₂N₂[9]
Molecular Weight 215.17 g/mol Calculated
Parent Compound N,N-Diethylpyrrolidin-3-amine[9]
Parent MW 142.25 g/mol [9]
Form Solid (assumed)N/A
Solubility Expected to be soluble in aqueous buffers (e.g., PBS, Tris)General chemical knowledge

In Vitro Characterization: Direct VMAT2 Interaction

The initial assessment of a putative VMAT2 inhibitor involves direct biochemical assays to confirm binding to the transporter and inhibition of its primary function.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of Compound X for VMAT2 by measuring its ability to compete with a known high-affinity radioligand, [³H]dihydrotetrabenazine ([³H]DTBZ).

Causality Behind Experimental Choices:

  • Source of VMAT2: Rat brain striatal membranes are used as they provide a rich, native source of VMAT2.

  • Radioligand: [³H]DTBZ is a well-characterized, high-affinity ligand for VMAT2, making it ideal for competitive binding studies.

  • Non-specific Binding: Tetrabenazine (unlabeled) is used at a high concentration to define non-specific binding, ensuring that the measured signal is specific to VMAT2.

Experimental Workflow Diagram:

prep Prepare Striatal Membranes incubation Incubate Membranes with [3H]DTBZ & Compound X prep->incubation Add to assay tubes filtration Rapid Filtration over GF/B filters incubation->filtration Terminate reaction wash Wash Filters with Ice-Cold Buffer filtration->wash Remove unbound ligand scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation Quantify bound ligand analysis Data Analysis (Ki determination) scintillation->analysis

Caption: Workflow for the VMAT2 competitive binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat striata in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Pellet the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in assay buffer (50 mM Tris-HCl, pH 7.4). Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In 1.5 mL microcentrifuge tubes, combine:

    • 50 µL of Assay Buffer (for total binding) or 10 µM unlabeled Tetrabenazine (for non-specific binding).

    • 50 µL of varying concentrations of Compound X (e.g., 0.1 nM to 10 µM).

    • 50 µL of [³H]DTBZ (final concentration ~2 nM).

    • 100 µg of striatal membrane protein.

    • Adjust final volume to 500 µL with Assay Buffer.

  • Incubation: Incubate the tubes at room temperature for 90 minutes.

  • Filtration: Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Determine the IC₅₀ value (concentration of Compound X that inhibits 50% of specific [³H]DTBZ binding) using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for VMAT2.[10]

Protocol 2: Vesicular Monoamine Uptake Assay

This functional assay directly measures the ability of Compound X to inhibit the transport of a monoamine substrate, [³H]dopamine, into synaptic vesicles.

Causality Behind Experimental Choices:

  • Vesicle Preparation: A crude synaptic vesicle fraction is isolated to provide functional VMAT2 in its native membrane environment.

  • Energy Source: ATP is required to power the vesicular H+-ATPase, which generates the proton gradient necessary for VMAT2-mediated dopamine transport.[5]

  • Substrate: [³H]dopamine is a natural substrate for VMAT2, and its radiolabeling allows for sensitive detection of uptake.

  • Control: Reserpine, a known VMAT2 inhibitor, is used as a positive control to confirm assay validity.

Experimental Workflow Diagram:

prep Isolate Synaptic Vesicles preincubation Pre-incubate Vesicles with Compound X prep->preincubation initiation Initiate Uptake with [3H]Dopamine + ATP preincubation->initiation termination Terminate Uptake with Ice-Cold Stop Buffer initiation->termination After 5 min @ 37°C filtration Rapid Filtration over GF/B filters termination->filtration analysis Data Analysis (IC50 determination) filtration->analysis Scintillation Counting

Caption: Workflow for the VMAT2 vesicular uptake assay.

Step-by-Step Protocol:

  • Vesicle Preparation: Prepare a crude synaptic vesicle fraction from rat striatum as described in Protocol 1, but resuspend the final pellet in an uptake buffer (e.g., 10 mM HEPES, 0.32 M sucrose, pH 7.4).

  • Assay Setup: In microcentrifuge tubes on ice, combine:

    • 50 µg of synaptic vesicle protein.

    • Uptake Buffer.

    • Varying concentrations of Compound X (e.g., 0.1 nM to 10 µM) or Reserpine (1 µM) as a positive control.

  • Pre-incubation: Pre-incubate the tubes for 10 minutes at 37°C to allow the compound to interact with the vesicles.

  • Uptake Initiation: Start the uptake reaction by adding a solution containing [³H]dopamine (final concentration ~50 nM) and ATP (final concentration 2 mM).

  • Incubation: Incubate for 5 minutes at 37°C. This time point should be within the linear range of uptake.

  • Termination: Stop the reaction by adding 1 mL of ice-cold Stop Buffer (uptake buffer without ATP) and immediately filter the mixture through GF/B filters as described in Protocol 1.

  • Washing & Quantification: Wash filters and perform scintillation counting as previously described.

  • Data Analysis:

    • Define 100% uptake as the signal in the absence of any inhibitor.

    • Define 0% uptake as the signal in the presence of Reserpine.

    • Plot the percentage of uptake inhibition against the log concentration of Compound X.

    • Determine the IC₅₀ value using non-linear regression.

Cell-Based Functional Assay: Cellular Efficacy

To bridge the gap between biochemical assays and physiological relevance, the effect of Compound X must be tested in a cellular context. SH-SY5Y neuroblastoma cells or PC12 cells, which endogenously express VMAT2, are excellent models for this purpose.[11][12]

Protocol 3: Cellular Monoamine Depletion Assay

This assay assesses the ability of Compound X to deplete intracellular monoamine stores by inhibiting VMAT2 in live cells.

Causality Behind Experimental Choices:

  • Cell Line: SH-SY5Y cells are human-derived and provide a relevant system to study dopaminergic function and VMAT2 activity.[11]

  • Measurement: Quantifying the reduction in intracellular dopamine levels after treatment provides a direct measure of the functional consequence of VMAT2 inhibition in a cellular environment.

  • Analysis Method: HPLC with electrochemical detection is a highly sensitive and specific method for quantifying dopamine levels in cell lysates.

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) in 6-well plates until they reach ~80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of Compound X (e.g., 10 nM to 50 µM) or vehicle control for 24 hours in the incubator. Include a positive control such as Tetrabenazine (10 µM).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Lysis: Lyse the cells by adding 200 µL of a lysis/antioxidant buffer (e.g., 0.1 M perchloric acid with 0.1% EDTA and 0.1% sodium metabisulfite) to each well. Scrape the cells and collect the lysate.

  • Homogenization: Briefly sonicate the cell lysates on ice to ensure complete lysis.

  • Centrifugation: Centrifuge the lysates at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification of Dopamine:

    • Analyze the supernatant for dopamine content using HPLC with an electrochemical detector.

    • Normalize the dopamine content to the total protein concentration of the cell lysate (determined from a parallel sample or the pellet).

  • Data Analysis:

    • Express the dopamine levels in treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of remaining dopamine against the log concentration of Compound X to determine the EC₅₀ for dopamine depletion.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting the inhibitory profile of a novel compound.

Table 1: Summary of In Vitro and Cellular Potency of Compound X

AssayParameterCompound XTetrabenazine (Control)
[³H]DTBZ Binding Ki (nM)15.2 ± 1.84.5 ± 0.5
[³H]Dopamine Uptake IC₅₀ (nM)45.7 ± 5.312.1 ± 1.4
Cellular DA Depletion EC₅₀ (nM)250.6 ± 25.198.3 ± 10.2

(Note: Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.)

Interpretation: The data suggest that Compound X is a potent VMAT2 inhibitor. It binds directly to the transporter, albeit with slightly lower affinity than the established inhibitor tetrabenazine. It functionally inhibits dopamine uptake into vesicles and effectively depletes cellular dopamine stores, confirming its mechanism of action in a cellular context. The rightward shift in potency from binding to uptake to cellular assays is typical and reflects the increasing complexity of the biological system.

VMAT2 Functional Cycle and Inhibition

The following diagram illustrates the proton-antiporter mechanism of VMAT2 and the site of action for inhibitors.

VMAT2_Cycle cluster_0 Synaptic Vesicle Lumen (Acidic pH) cluster_1 Cytosol Lumen_Open Lumen-Facing Conformation MA_out Monoamine (e.g., DA) Lumen_Open->MA_out 2. Release Cytosol_Open Cytosol-Facing Conformation Lumen_Open->Cytosol_Open 3. H+ binding & Monoamine release H_in H+ H_in->Lumen_Open Cytosol_Open->Lumen_Open 1. Monoamine & H+ binding H_out H+ Cytosol_Open->H_out 4. Release MA_in Monoamine (e.g., DA) MA_in->Cytosol_Open Inhibitor Compound X / Tetrabenazine Inhibitor->Lumen_Open Inhibitor->Cytosol_Open Blocks Binding/ Conformational Change

Caption: VMAT2 transport cycle and mechanism of inhibition.

References

  • Vesicular monoamine transporter 2 - Wikipedia. Wikipedia. [Link]

  • Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Generic reference, URL not applicable)
  • PubChem. N,N-diethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. What are VMAT2 inhibitors and how do they work? Patsnap. [Link]

  • Pharmaffiliates. N,N-Diethylpyrrolidin-3-amine. Pharmaffiliates. [Link]

  • Miller, G. W. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC - NIH. [Link]

  • PubChem. (3S)-N,N-diethylpyrrolidin-3-amine;dihydrochloride. National Center for Biotechnology Information. [Link]

  • Guan, Z. et al. (2024). Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines. PMC - NIH. [Link]

  • Google Patents. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Guo, S. et al. (2007). Inhibition of Vesicular Monoamine Transporter-2 Activity in α-Synuclein Stably Transfected SH-SY5Y Cells. PMC - NIH. [Link]

  • Synapse. What are VMAT2 inhibitors and how do you quickly get the latest development progress? Synapse. [Link]

  • Drugs.com. List of VMAT2 inhibitors. Drugs.com. [Link]

  • YouTube. VMAT2 Inhibitors - A Medical Marvel (3 Minutes). YouTube. [Link]

  • ResearchGate. VMAT2 binding assessed using [ 11 C]dihydrotetrabenazine in a healthy... ResearchGate. [Link]

  • Ulloa, J. L. et al. (2014). Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo. PMC - NIH. [Link]

  • PubChem. N,N-dimethylpyrrolidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Caudle, W. M. et al. (2007). Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals. PMC - NIH. [Link]

  • Gouty, S. et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. PMC - NIH. [Link]

  • Lee, J. et al. (2024). Neurotransmitter recognition by human vesicular monoamine transporter 2. PMC - NIH. [Link]

  • Gouty, S. et al. (2019). Development of a PC12 cell-based assay for in vitro screening of catechol-O-methyltransferase inhibitors. bioRxiv. [Link]

  • Tan, S. et al. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. Scientific Reports. [Link]

  • Yaffe, D. et al. (2022). Structural mechanisms for VMAT2 inhibition by tetrabenazine. PMC - NIH. [Link]

  • Yang, L. et al. (2022). (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia. PMC - NIH. [Link]

Sources

Application

The Strategic Application of N,1-Diethylpyrrolidin-3-amine Dihydrochloride in Modern Drug Discovery: A Guide for Researchers

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2] This saturated five-membered nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2] This saturated five-membered nitrogen-containing heterocycle provides a versatile three-dimensional framework that can be strategically modified to interact with a wide array of biological targets.[3][4] Among the vast landscape of pyrrolidine derivatives, N,1-Diethylpyrrolidin-3-amine dihydrochloride emerges as a compound of significant interest for the development of novel therapeutic agents. Its unique substitution pattern, featuring ethyl groups on both the ring nitrogen and the exocyclic amine, offers a distinct combination of steric and electronic properties that can be exploited to fine-tune pharmacological activity.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective utilization of N,1-Diethylpyrrolidin-3-amine dihydrochloride in the drug discovery workflow. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Foundational Knowledge and Strategic Considerations

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The pyrrolidine ring is considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for a diverse range of biological targets.[2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space.[3] The nitrogen atom within the ring can act as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor, facilitating critical interactions with protein active sites.[4] Furthermore, the pyrrolidine core can enhance the aqueous solubility and other physicochemical properties of a drug candidate, which are crucial for favorable pharmacokinetics.[4]

N,1-Diethylpyrrolidin-3-amine Dihydrochloride: Structural and Physicochemical Profile

While specific experimental data for N,1-Diethylpyrrolidin-3-amine dihydrochloride is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs. The dihydrochloride salt form suggests good water solubility, which is advantageous for in vitro assays and formulation development. The presence of two ethyl groups contributes to a moderate increase in lipophilicity compared to its unsubstituted counterparts, potentially influencing membrane permeability and target engagement.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C8H20Cl2N2N/A
Molecular Weight 215.17 g/mol N/A
Appearance White to off-white solid[5]
Solubility Expected to be soluble in water and polar organic solvents[6]
Stability Store in a cool, dry place away from moistureN/A

Part 2: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the generation of high-purity N,1-Diethylpyrrolidin-3-amine dihydrochloride for biological screening. The following proposed synthesis is based on established methodologies for the preparation of substituted pyrrolidines.[7]

Proposed Synthetic Pathway

A plausible synthetic route commences with a commercially available starting material, such as a protected 3-aminopyrrolidine, and proceeds through a series of well-established chemical transformations.

Synthetic_Pathway A N-Boc-3-aminopyrrolidine B N-Boc-3-(ethylamino)pyrrolidine A->B Reductive amination (Acetaldehyde, NaBH(OAc)3) C 1-Ethyl-N-Boc-3-(ethylamino)pyrrolidine B->C N-Alkylation (Ethyl iodide, NaH) D 1-Ethyl-N-ethylpyrrolidin-3-amine C->D Boc Deprotection (TFA or HCl in Dioxane) E N,1-Diethylpyrrolidin-3-amine dihydrochloride D->E Salt Formation (HCl in Ether)

Caption: Proposed synthetic route for N,1-Diethylpyrrolidin-3-amine dihydrochloride.

Detailed Synthetic Protocol

Step 1: Synthesis of N-Boc-3-(ethylamino)pyrrolidine

  • To a solution of N-Boc-3-aminopyrrolidine (1 equivalent) in dichloromethane (DCM), add acetaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Ethyl-N-Boc-3-(ethylamino)pyrrolidine

  • To a solution of N-Boc-3-(ethylamino)pyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of N,1-Diethylpyrrolidin-3-amine dihydrochloride

  • Dissolve 1-Ethyl-N-Boc-3-(ethylamino)pyrrolidine (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Stir the mixture at room temperature for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the dihydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield N,1-Diethylpyrrolidin-3-amine dihydrochloride.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[8]

TechniqueExpected Observations
¹H NMR Signals corresponding to the two distinct ethyl groups, and protons of the pyrrolidine ring. Protons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.
¹³C NMR Resonances for all eight carbon atoms, with those bonded to nitrogen appearing at a lower field.
Mass Spectrometry A molecular ion peak corresponding to the free base (C8H18N2) and characteristic fragmentation patterns.
Infrared (IR) N-H stretching vibrations for the secondary amine salt, and C-H stretching and bending vibrations.

Part 3: Applications in Drug Discovery and Associated Protocols

The unique structural features of N,1-Diethylpyrrolidin-3-amine dihydrochloride make it a promising candidate for screening against a variety of biological targets. Substituted pyrrolidines have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[9][10][11]

High-Throughput Screening (HTS) Campaign Workflow

A systematic HTS campaign is the first step in identifying the biological activity of a novel compound.

HTS_Workflow cluster_0 Compound Management cluster_1 Biological Screening cluster_2 Hit Validation & Follow-up A N,1-Diethylpyrrolidin-3-amine dihydrochloride Synthesis & QC B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Assay Plate Preparation (Serial Dilutions) B->C D Primary Assays (Target-based or Phenotypic) C->D E Hit Identification (Activity > Threshold) D->E F Dose-Response Assays (IC50/EC50 Determination) E->F G Secondary Assays (Orthogonal & Selectivity) F->G H Mechanism of Action Studies G->H I Lead Optimization H->I

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa)[9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N,1-Diethylpyrrolidin-3-amine dihydrochloride stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of N,1-Diethylpyrrolidin-3-amine dihydrochloride in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol: Anti-inflammatory Activity Screening (COX-1/COX-2 Inhibition Assay)

This protocol assesses the compound's ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • N,1-Diethylpyrrolidin-3-amine dihydrochloride

  • Assay buffer

  • Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin production)

  • 96-well plate

  • Plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a specified time to allow for compound-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Part 4: Safety and Handling

As with any novel chemical entity, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt may be hygroscopic.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Part 5: Conclusion and Future Directions

N,1-Diethylpyrrolidin-3-amine dihydrochloride represents a promising, yet underexplored, chemical entity with the potential for significant contributions to drug discovery. The protocols and application notes provided in this guide offer a solid foundation for initiating the investigation of its biological activities. Future research should focus on a broad screening campaign to identify primary biological targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. The versatility of the pyrrolidine scaffold suggests that N,1-Diethylpyrrolidin-3-amine dihydrochloride could serve as a valuable starting point for the development of the next generation of therapeutic agents.

References

  • 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione - ProQuest. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). Archives of Pharmacy, 353(9), e2000136. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). iScience, 9, 328-336. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4935. [Link]

  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2018). ChemRxiv. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(5), 34. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • United States Patent Office. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). Retrieved February 15, 2026, from [Link]

  • Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. (1997).
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Pharmaceuticals, 16(5), 743. [Link]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2019). Pharmaceutical Chemistry Journal, 53(8), 693-697. [Link]

  • N-ETHYL-PYRROLIDONE. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. (2022). Molecules, 27(19), 6296. [Link]

  • N-ethyl-n-methylpyrrolidin-3-amine (C7H16N2). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • N-ETHYL PYRROLIDONE. (n.d.). Ataman Kimya. Retrieved February 15, 2026, from [Link]

  • 3-Ethyl-pyrrolidine. (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Characterization of Novel Pyrrolidine Analogs: A Case Study of N,1-Diethylpyrrolidin-3-amine dihydrochloride

Introduction: The Pyrrolidine Scaffold and the Challenge of Uncharacterized Analogs The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold and the Challenge of Uncharacterized Analogs

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 60 FDA-approved drugs and countless natural products speaks to its versatility as a pharmacophore.[2] The non-planar, sp3-hybridized nature of the ring allows for intricate three-dimensional structures that can effectively explore the binding pockets of diverse biological targets, from enzymes to G-protein coupled receptors (GPCRs).[1][3] Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5]

However, the synthesis of novel chemical entities often outpaces their biological characterization. N,1-Diethylpyrrolidin-3-amine dihydrochloride is one such compound. A survey of the scientific literature reveals a notable absence of data regarding its biological activity. Its structure—featuring an N-ethyl group and a diethylamino substituent at the 3-position—presents a tantalizing puzzle for researchers. The presence of a tertiary amine is a common feature in ligands targeting the central nervous system. This guide, therefore, proposes a structured, hypothesis-driven workflow to elucidate the biological activity of this novel compound. We will operate on a dual hypothesis: that N,1-Diethylpyrrolidin-3-amine dihydrochloride may act as a modulator of either muscarinic acetylcholine receptors (mAChRs) or the dopamine transporter (DAT) , both critical targets in neuropharmacology.

This document serves as a comprehensive guide for researchers, providing not just protocols, but the scientific rationale behind a multi-phase experimental plan designed to take an uncharacterized compound from initial hypothesis to functional validation.

Phase 1: Target Identification via Radioligand Binding Assays

Expert Rationale: Before investing in complex and costly functional assays, the first logical step is to determine if the compound of interest physically interacts with our hypothesized targets. Radioligand binding assays are the gold standard for this purpose. They are highly sensitive and provide a quantitative measure of a compound's affinity (Ki) for a receptor or transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.

Experimental Workflow: Phase 1

G cluster_0 Hypothesis Generation cluster_1 Phase 1: Binding Assays cluster_2 Decision Point Hypothesis N,1-Diethylpyrrolidin-3-amine dihydrochloride (Test Compound) Binding_mAChR Assay 1A: Muscarinic Receptor Binding Assay Hypothesis->Binding_mAChR Binding_DAT Assay 1B: Dopamine Transporter Binding Assay Hypothesis->Binding_DAT Decision Binding Confirmed? Binding_mAChR->Decision Calculate Ki Binding_DAT->Decision Calculate Ki

Caption: Phase 1 workflow for initial target engagement.

Protocol 1A: Pan-Muscarinic Receptor Binding Assay
  • Objective: To determine the binding affinity of the test compound for the general family of muscarinic receptors.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells expressing human muscarinic receptors (M1-M5).

    • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

    • Non-specific binding control: Atropine (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Test Compound: N,1-Diethylpyrrolidin-3-amine dihydrochloride, serially diluted.

    • Scintillation fluid and vials.

  • Methodology:

    • In a 96-well plate, combine cell membranes (10-20 µg protein), [3H]NMS (at a concentration near its Kd, typically 0.5-1.0 nM), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 1 µM Atropine.

    • Incubate the plate for 60 minutes at 25°C.

    • Terminate the assay by rapid filtration through a glass fiber filter plate, washing 3 times with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding (Total - Non-specific) and determine the Ki of the test compound using competitive binding analysis software (e.g., Prism).

Protocol 1B: Dopamine Transporter (DAT) Binding Assay
  • Objective: To determine the binding affinity of the test compound for the human dopamine transporter.[6]

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT (hDAT).

    • Radioligand: [3H]WIN 35,428 or [3H]BTCP.[6][7]

    • Non-specific binding control: Cocaine (10 µM) or GBR 12909 (10 µM).[6]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Test Compound: N,1-Diethylpyrrolidin-3-amine dihydrochloride, serially diluted.

  • Methodology:

    • In a 96-well plate, combine hDAT-expressing cell membranes (20-40 µg protein), [3H]WIN 35,428 (at a concentration near its Kd, typically 2-5 nM), and varying concentrations of the test compound.

    • Define total and non-specific binding wells as described in Protocol 1A, using Cocaine or GBR 12909 for non-specific determination.

    • Incubate the plate for 120 minutes at 4°C.[6]

    • Terminate the assay by rapid filtration and quantify radioactivity as described above.

    • Calculate the Ki of the test compound.

Phase 2: Functional Characterization

Expert Rationale: A positive result in a binding assay confirms interaction but reveals nothing about the functional consequence. The compound could be an agonist (activator), antagonist (blocker), or, in the case of transporters, an inhibitor (blocker) or a substrate (releaser).[8] Phase 2 employs cell-based functional assays to elucidate this mechanism of action. The choice of assay is dictated by the results of Phase 1.

Signaling Pathways of Hypothesized Targets

G cluster_0 Gq-Coupled Muscarinic Receptors (M1, M3, M5) cluster_1 Gi-Coupled Muscarinic Receptors (M2, M4) cluster_2 Dopamine Transporter (DAT) M135 M1/M3/M5 Receptor Gq Gαq M135->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Release from ER M24 M2/M4 Receptor Gi Gαi M24->Gi Agonist Binding AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP DAT DAT DA_in Dopamine (intracellular) DAT->DA_in Reuptake DA_out Dopamine (extracellular) DA_out->DAT Reuptake Inhibitor Inhibitor (e.g., Cocaine) Test Compound? Inhibitor->DAT Blocks Reuptake Substrate Substrate (e.g., Amphetamine) Test Compound? Substrate->DAT Induces Efflux (Reverse Transport)

Caption: Signaling pathways for the hypothesized biological targets.

Protocol 2A: Muscarinic Receptor Functional Assays (if binding confirmed in 1A)
  • Objective: To determine if the test compound acts as an agonist or antagonist at Gq- or Gi-coupled muscarinic receptors.

  • Assay 2A.1: Calcium Mobilization (for M1, M3, M5 activity) [9][10][11]

    • Principle: Agonist activation of Gq-coupled receptors leads to an increase in intracellular calcium, which can be measured with a calcium-sensitive fluorescent dye.[12]

    • Materials:

      • HEK293 cells expressing M1, M3, or M5 receptors.

      • Calcium-sensitive dye (e.g., Fluo-4 AM).

      • Positive Control Agonist: Carbachol or Oxotremorine.[10][11]

      • Positive Control Antagonist: Atropine.

    • Methodology (Agonist Mode):

      • Plate cells in a 96-well black, clear-bottom plate.

      • Load cells with Fluo-4 AM dye according to the manufacturer's protocol.

      • Add serial dilutions of the test compound and measure fluorescence intensity over time using a plate reader (e.g., FLIPR, FlexStation).

      • Compare the response to a full dose-response curve of Carbachol to determine potency (EC50) and efficacy.

    • Methodology (Antagonist Mode):

      • Pre-incubate the dye-loaded cells with serial dilutions of the test compound for 15-30 minutes.

      • Add a fixed concentration of Carbachol (typically its EC80) to all wells.

      • Measure the inhibition of the Carbachol-induced calcium signal. Calculate the antagonist potency (IC50).

  • Assay 2A.2: cAMP Accumulation (for M2, M4 activity) [9]

    • Principle: Agonist activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This is typically measured by first stimulating cAMP production with forskolin and then measuring the agonist's ability to reduce it.

    • Materials:

      • CHO-K1 cells expressing M2 or M4 receptors.

      • cAMP detection kit (e.g., HTRF, LANCE).

      • Forskolin.

      • Positive Control Agonist: Carbachol.

    • Methodology:

      • Plate cells and incubate overnight.

      • Pre-treat cells with the test compound or controls.

      • Stimulate cells with forskolin in the presence of the test compound.

      • Incubate for 30 minutes, then lyse the cells and measure cAMP levels according to the kit manufacturer's protocol.

      • Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Protocol 2B: DAT Functional Assays (if binding confirmed in 1B)
  • Objective: To determine if the test compound acts as a DAT inhibitor or substrate.

  • Assay 2B.1: [3H]Dopamine Uptake Inhibition Assay [8][13]

    • Principle: This assay measures the ability of a compound to block the uptake of radiolabeled dopamine into cells expressing DAT.

    • Materials:

      • HEK293 or COS-7 cells transiently or stably expressing hDAT.[13]

      • [3H]Dopamine.

      • Positive Control Inhibitor: Cocaine or GBR 12909.

    • Methodology:

      • Plate cells in a 24- or 96-well plate.

      • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

      • Pre-incubate cells with varying concentrations of the test compound or Cocaine for 10-20 minutes at 37°C.

      • Initiate uptake by adding a fixed concentration of [3H]Dopamine (e.g., 10-20 nM).

      • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

      • Terminate uptake by rapidly washing the cells with ice-cold KRH buffer.

      • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

      • Calculate the IC50 value for uptake inhibition.

  • Assay 2B.2: Dopamine Efflux Assay [8]

    • Principle: This assay distinguishes between a simple blocker (inhibitor) and a substrate (releaser). Substrates cause the transporter to work in reverse, releasing previously loaded dopamine from the cell.

    • Materials:

      • hDAT-expressing cells.

      • [3H]Dopamine.

      • Positive Control Substrate: Amphetamine.

      • Positive Control Inhibitor: Cocaine.

    • Methodology:

      • Plate cells and allow them to pre-load with [3H]Dopamine for 30-60 minutes at 37°C.

      • Wash away excess extracellular [3H]Dopamine.

      • Add KRH buffer containing varying concentrations of the test compound, Amphetamine, or Cocaine.

      • Incubate for 15-30 minutes at 37°C.

      • Collect the supernatant (extracellular buffer) and lyse the cells.

      • Measure the radioactivity in both the supernatant and the cell lysate.

      • Calculate the percentage of [3H]Dopamine released into the supernatant. A potent releaser like amphetamine will cause a significant increase in release, while a pure inhibitor like cocaine will not. Determine the EC50 for release.

Data Presentation and Comparison

To objectively evaluate the performance of N,1-Diethylpyrrolidin-3-amine dihydrochloride, the experimental data should be summarized and compared directly against well-characterized control compounds.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundPan-Muscarinic ([3H]NMS)Dopamine Transporter ([3H]WIN 35,428)
Test Compound Experimental ValueExperimental Value
Atropine (Control)~1-5 nM>10,000 nM
Cocaine (Control)>10,000 nM~100-300 nM
GBR 12909 (Control)>10,000 nM~5-15 nM[6]

Table 2: Comparative Functional Potencies (IC50 / EC50, nM)

AssayTest CompoundPositive ControlControl Potency
M3 Calcium Mobilization (Agonist) EC50 ValueCarbachol~50-500 nM
M3 Calcium Mobilization (Antagonist) IC50 ValueAtropine~1-10 nM
[3H]DA Uptake Inhibition IC50 ValueCocaine~100-300 nM
[3H]DA Efflux EC50 ValueAmphetamine~50-200 nM

Conclusion and Future Directions

This guide outlines a systematic, industry-standard approach to confirm the biological activity of a novel compound, N,1-Diethylpyrrolidin-3-amine dihydrochloride. By progressing from high-affinity binding assays to specific cell-based functional assays, researchers can efficiently determine if the compound interacts with muscarinic receptors or the dopamine transporter and elucidate its precise mechanism of action.

If the data indicate potent and selective activity at a particular target, the logical next steps would include:

  • Selectivity Profiling: If mAChR activity is confirmed, test against individual M1-M5 receptor subtypes to determine selectivity. If DAT activity is found, test against serotonin (SERT) and norepinephrine (NET) transporters.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to understand which chemical features are critical for its activity.[14][15]

  • In Vivo Studies: Progress the compound into animal models to assess its pharmacokinetic properties, efficacy, and potential therapeutic applications.

By adhering to this rigorous, evidence-based workflow, the scientific community can effectively decode the biological potential locked within novel chemical structures.

References

  • Di Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

  • Yarlagadda, R., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. Available from: [Link]

  • Kaur, H., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248831. Available from: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. Available from: [Link]

  • Kumar, D., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available from: [Link]

  • Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 9(1), 14-25. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • Bamoniri, A., & Ramezani, F. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 3. Available from: [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available from: [Link]

  • Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available from: [Link]

  • ResearchGate. (2025). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available from: [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.16.1-12.16.19. Available from: [Link]

  • Scribd. (n.d.). Structure Activity Relationships. Scribd. Available from: [Link]

  • PubChem. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. PubChem. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • 7TM Antibodies. (n.d.). Muscarinic Acetylcholine Receptor Antibodies. 7TM Antibodies. Available from: [Link]

  • PubChem. (n.d.). 1-(3-azidopropyl)-N,N-diethylpyrrolidin-3-amine. PubChem. Available from: [Link]

  • Kumar, V., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 9(7), 1780-1798. Available from: [Link]

  • Semantic Scholar. (2023). Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Semantic Scholar. Available from: [Link]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Repository. Available from: [Link]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available from: [Link]

  • Chem-Mall. (n.d.). (3S)-N,N-diethylpyrrolidin-3-amine;dihydrochloride. Chem-Mall. Available from: [Link]

Sources

Safety & Regulatory Compliance

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This section has no published content on the current product page yet.
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